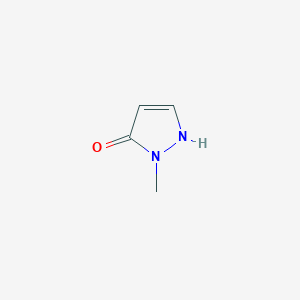

5-Hydroxy-1-methylpyrazole

Descripción general

Descripción

5-Hydroxy-1-methylpyrazole is a pyrazole derivative . It is also known by other synonyms such as 1-Methyl-1H-pyrazol-5-ol, 1-Methyl-5-hydroxy-1H-pyrazole, 1-Methyl-5-hydroxypyrazole, 1-Methylpyrazol-5-ol, and 2-Methyl-2H-pyrazol-3-ol .

Synthesis Analysis

The synthesis of 5-Hydroxy-1-methylpyrazole can be achieved through an oxidation-reduction method. This involves reacting 1-methyl-5-aminopyrazole with an excess of hydrogen peroxide in benzene or dimethylformamide for several hours .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-1-methylpyrazole is C4H6N2O . Its molecular weight is 98.10 . The SMILES string representation is Cn1nccc1O .Physical And Chemical Properties Analysis

5-Hydroxy-1-methylpyrazole is a solid substance . It has a melting point of 110-114 °C . The predicted boiling point is 217.7±13.0 °C . The predicted density is 1.22±0.1 g/cm3 . It is soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Application in Herbicide Synthesis

Field

Summary of Application

The compound has been used in the synthesis of herbicides, specifically quinclorac derivatives .

Method of Application

Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

Results

The herbicidal activity assays showed that certain compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments .

Application in Antibacterial Research

Field

Summary of Application

Compounds derived from “1-methyl-1H-pyrazol-5-ol” have shown potent antibacterial activity against Methicillin-susceptible and resistant strains of Staphylococcus aureus .

Method of Application

The specific methods of application are not detailed in the source .

Results

The minimum inhibitory concentration (MIC) of these compounds ranged between 4 and 16 mg/mL, comparable to the MIC of ciprofloxacin .

Application in Organic Molecule Synthesis

Field

Summary of Application

Pyrazole core-based organic molecules, including 2,4-Dihydro-3H-pyrazol-3-one derivatives, have several applications in various areas including pharmacy and agro-chemical industries .

Results

These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Application in Fungicide Synthesis

Summary of Application

The compound has been used in the synthesis of fungicides .

Results

The products have been employed as fungicides .

Application in Pesticide Synthesis

Summary of Application

The compound has been used in the synthesis of pesticides .

Results

The products have been employed as pesticides .

Application in Dye-stuffs Synthesis

Field

Summary of Application

The compound has been used in the synthesis of dye-stuffs .

Results

The products have been employed as dye-stuffs .

Application in Synthesis of Imidazole Containing Compounds

Summary of Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method of Application

Application in Synthesis of 4,4′-(Arylmethylene)-bis(1H-pyrazol-5-ol) Derivatives

Summary of Application

The compound has been used in the synthesis of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) derivatives .

Results

The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARSTSWTFXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312855 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1-methylpyrazole | |

CAS RN |

33641-15-5 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)